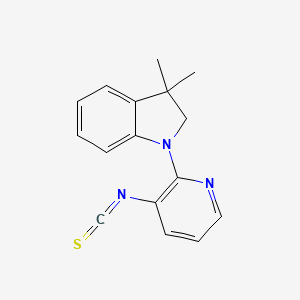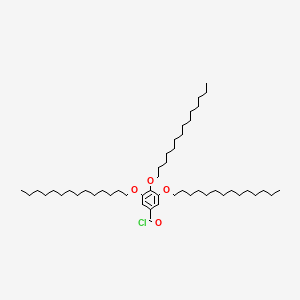
2,4-Difluoro-5-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the pyridine ring significantly alters the electronic properties of the compound, enhancing its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the final product
化学反応の分析
Types of Reactions
2,4-Difluoro-5-(trimethylsilyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2,4-Difluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Fluorinated pyridines are often explored for their potential as enzyme inhibitors or receptor ligands due to their ability to interact with biological targets.
Medicine: The compound’s stability and reactivity make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2,4-Difluoro-5-(trimethylsilyl)pyridine depends on its specific application. In chemical reactions, the fluorine atoms’ electron-withdrawing nature can stabilize reaction intermediates, facilitating various transformations. In biological systems, the compound can interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
2,4-Difluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
5-(Trimethylsilyl)pyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,6-Difluoropyridine: Has fluorine atoms at different positions, leading to variations in reactivity and stability.
Uniqueness
2,4-Difluoro-5-(trimethylsilyl)pyridine is unique due to the combined presence of fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and stability, making it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
837364-90-6 |
|---|---|
分子式 |
C8H11F2NSi |
分子量 |
187.26 g/mol |
IUPAC名 |
(4,6-difluoropyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11F2NSi/c1-12(2,3)7-5-11-8(10)4-6(7)9/h4-5H,1-3H3 |
InChIキー |
VUBILTNOMCRKQM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CN=C(C=C1F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)



![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14189348.png)
